H-Arg-OtBu

Description

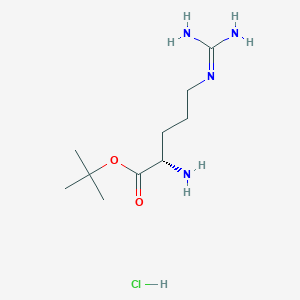

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

tert-butyl (2S)-2-amino-5-(diaminomethylideneamino)pentanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N4O2.ClH/c1-10(2,3)16-8(15)7(11)5-4-6-14-9(12)13;/h7H,4-6,11H2,1-3H3,(H4,12,13,14);1H/t7-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUYSRLDYMOBHNX-FJXQXJEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CCCN=C(N)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CCCN=C(N)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

H Arg Otbu in Peptide Synthesis Strategies

Solid-Phase Peptide Synthesis (SPPS) Applications

In SPPS, the peptide chain is assembled on an insoluble solid support. The most widely used strategy is the Fmoc/tBu methodology, which relies on orthogonal protection schemes. researchgate.netnih.gov In this approach, the alpha-amino group is protected with the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, while side-chain functional groups are protected with acid-labile tert-butyl (tBu) derived groups. nih.govaltabioscience.com Although standard Fmoc SPPS utilizes Fmoc-amino acid derivatives with protected side chains and a free carboxyl group for coupling to the resin or the growing peptide chain, H-Arg-OtBu, with its free alpha-amino group and C-terminal tert-butyl ester, can be integrated into SPPS in specific contexts, such as the synthesis of peptides with C-terminal tert-butyl esters or as a component in convergent approaches.

Integration within Fmoc/tBu-Based Methodologies

While the primary arginine building blocks in standard Fmoc/tBu SPPS are Nα-Fmoc-Nω-protected-L-arginine derivatives (with side-chain protecting groups like Pbf, Pmc, or Boc₂) and a free carboxyl group for coupling to the resin or the growing chain, this compound can be employed when the synthetic strategy requires a pre-formed C-terminal tert-butyl ester. nih.govaltabioscience.compeptide.com This might occur when synthesizing peptide fragments intended for subsequent ligation or when the final peptide product is designed to have a C-terminal tert-butyl ester. In such cases, this compound would be coupled through its free alpha-amino group to the activated carboxyl group of the preceding amino acid on the solid support.

Role in Coupling Efficiency and Kinetics

Stability of tert-Butyl Ester Protection in SPPS Cycles

In Fmoc/tBu SPPS, side-chain protecting groups, including tert-butyl esters used for aspartic and glutamic acid side chains, must be stable to the basic conditions employed for Fmoc removal (typically 20% piperidine (B6355638) in DMF) and cleaved only by the final acid treatment (usually TFA). nih.govaltabioscience.com While the stability of the C-terminal tert-butyl ester of arginine (as in this compound) under these repetitive basic conditions is not explicitly detailed in the search results, tert-butyl esters in general are known to be acid-labile and are designed to be stable to bases like piperidine. altabioscience.comresearchgate.net However, studies on Asp(OtBu) have indicated that tert-butyl esters can undergo some base-catalyzed side reactions, such as elimination, during Fmoc deprotection, although aspartimide formation is a more prominent issue for aspartic acid. researchgate.netsigmaaldrich.com The stability of the OtBu group on the C-terminus of arginine would be crucial if this compound is incorporated early in an SPPS sequence involving multiple Fmoc deprotection cycles.

Solution-Phase Peptide Synthesis (LPPS) Applications

Solution-phase peptide synthesis involves carrying out coupling and deprotection steps in homogeneous solution. This approach is often favored for the synthesis of shorter peptides or for the preparation of protected peptide fragments that are subsequently coupled to form larger peptides (fragment condensation). rsc.orgub.eduekb.eg Protected amino acids and peptide fragments are key components in LPPS.

Considerations for Orthogonal Protecting Group Schemes

Orthogonal protection schemes are fundamental to successful peptide synthesis, allowing for the selective removal of different protecting groups without affecting others thieme-connect.deiris-biotech.de. The tert-butyl (tBu) group, as present in this compound, is typically removed using trifluoroacetic acid (TFA) iris-biotech.de. This acid-lability makes it compatible with protecting groups that are stable under acidic conditions but labile to base (like Fmoc for Nα-protection) or other cleavage methods (like allyl-based protecting groups removed by palladium catalysis) thieme-connect.deiris-biotech.denih.gov.

In Fmoc-based SPPS, the Nα-Fmoc group is removed by a base (e.g., piperidine), while acid-labile side-chain protecting groups, such as the tBu ester on the C-terminus of this compound or tBu ethers/esters on Asp, Glu, Ser, and Thr side chains, are typically removed during the final cleavage from the resin using TFA iris-biotech.de. This orthogonality allows for the stepwise elongation of the peptide chain while keeping the C-terminal carboxyl and reactive side chains protected until the desired sequence is assembled and cleaved from the solid support nih.govpeptide.comgoogle.com.

Comparative Analysis with Alternative Arginine Protecting Groups

The guanidino group of arginine is highly basic and requires protection during peptide synthesis to prevent side reactions, including undesired acylation and δ-lactam formation nih.govgoogle.com. A variety of protecting groups have been developed for the arginine side chain, each with different lability and properties. While this compound specifically refers to the C-terminal ester protection, understanding common side-chain protecting groups for arginine is essential for a comprehensive view of arginine chemistry in peptide synthesis.

Evaluation of Pbf, Mtr, Pmc, Tos, and NO2 Derivatives

Common protecting groups for the arginine side chain include Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl), Mtr (4-methoxy-2,3,6-trimethylphenylsulfonyl), Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl), Tos (Tosyl), and NO2 (Nitro) peptide.compeptide.com.

Pbf: Currently the most widely used protecting group in Fmoc SPPS due to its relatively high acid lability compared to Mtr and Pmc, facilitating removal during TFA cleavage nih.govpeptide.com. However, Pbf can still present challenges, particularly in peptides with multiple arginine residues or those containing acid-sensitive amino acids like Tryptophan, where side reactions can occur involving the released protecting group google.compeptide.comub.edu.

Mtr: More acid-labile than Pmc but less so than Pbf. Its removal often requires prolonged reaction times or higher temperatures with TFA, which can lead to undesired side reactions peptide.compeptide.com. Complete removal can be difficult in peptides with multiple Mtr-protected arginines peptide.com.

Pmc: More labile than Mtr but less labile than Pbf nih.govpeptide.com. Similar to Mtr, its cleavage can be problematic, and released Pmc can react with other residues like Tryptophan google.compeptide.com.

Tos: Primarily used in Boc chemistry and removed by strong acids like anhydrous HF or TFMSA peptide.compeptide.com. Tos is generally not susceptible to the same side reactions as the NO2 group but can modify Tryptophan residues during cleavage, which can be mitigated by scavengers peptide.compeptide.com.

NO2: Also used in Boc chemistry and removed by strong acids (HF) or via reduction with stannous chloride or hydrogenolysis peptide.compeptide.com. While it prevents δ-lactam formation, it can undergo side reactions during HF cleavage leading to ornithine formation peptide.comnih.govpeptide.com. Recent studies have revisited NO2 as a side-chain protecting group in Fmoc SPPS, demonstrating its ability to prevent δ-lactam formation and its removal using SnCl2 under mild acid conditions nih.govresearchgate.net.

Comparison of Arginine Side-Chain Protecting Group Lability (Acidic Conditions)

| Protecting Group | Relative Acid Lability | Common Synthesis Strategy | Notes |

| NO2 | Lower | Boc | Can form ornithine; removable by reduction. peptide.compeptide.com |

| Tos | Lower | Boc | Can modify Trp; removable by strong acid. peptide.compeptide.com |

| Mtr | Moderate | Fmoc | Can require harsh cleavage; difficult with multiple Arg. peptide.compeptide.com |

| Pmc | Moderate to High | Fmoc | More labile than Mtr; can react with Trp. peptide.compeptide.com |

| Pbf | High | Fmoc | Most labile of sulfonyl types; can react with Trp. nih.govgoogle.compeptide.com |

(Note: This table focuses on side-chain protection lability, distinct from the C-terminal OtBu protection of this compound)

Advantages and Limitations of OtBu Protection for Arginine Side Chains

The OtBu group in this compound specifically protects the C-terminal carboxyl group, not the guanidino side chain. Therefore, discussing its advantages and limitations for "arginine side chains" is technically inaccurate based on the compound's structure (this compound implies a free guanidino group and a protected C-terminal carboxyl). However, if the query implicitly refers to protected arginine derivatives used in synthesis, and we consider the OtBu group's role in protecting a carboxyl function in the context of an arginine-containing peptide, we can discuss the OtBu group's general advantages and limitations as a carboxyl protecting group in peptide synthesis strategies involving arginine.

Advantages of OtBu protection for carboxyl groups (relevant when this compound is used as a C-terminal building block or in fragment synthesis):

Acid Lability: The tert-butyl ester is readily cleaved by moderate to strong acids, typically TFA, which aligns well with the final deprotection and cleavage steps in Fmoc SPPS iris-biotech.de.

Stability: It is generally stable to basic conditions used for Fmoc removal iris-biotech.de.

Solubility: Esterification can improve the solubility of amino acids and peptides in organic solvents used for synthesis.

Limitations of OtBu protection for carboxyl groups:

Acid Sensitivity: Peptides containing acid-sensitive sequences or residues may suffer degradation during the acidic cleavage required to remove the OtBu group thermofisher.com.

Side Reactions: In the presence of strong acids, the released tBu cation can potentially alkylate sensitive residues like Tryptophan or Methionine, although scavengers are typically used to minimize this thermofisher.com.

It is crucial to reiterate that this compound implies an unprotected arginine side chain (guanidino group) and a protected C-terminal carboxyl group. The reactivity and side reactions discussed in the following sections primarily relate to the arginine guanidino group itself or the peptide backbone, not the OtBu group once it's part of a peptide chain (other than its cleavage).

Investigation of Side Reactions During this compound Incorporation

When incorporating an arginine residue into a peptide chain, particularly with a free or inadequately protected guanidino group, several side reactions can occur. While this compound protects the C-terminus, the guanidino group's reactivity remains a concern during coupling steps if it's not appropriately managed or if a side-chain protected arginine derivative is not used for internal couplings.

Formation of δ-Lactam Derivatives

δ-Lactam formation is a significant side reaction involving arginine residues, particularly during the coupling step when the carboxyl group of arginine is activated nih.gov. This intramolecular cyclization occurs when the δ-amino group of the arginine side chain attacks the activated carboxyl group of the same arginine residue, forming a six-membered ring (δ-lactam) nih.gov. This side reaction competes with the desired peptide bond formation and can lead to truncated or modified peptide products nih.gov.

Research has shown that the propensity for δ-lactam formation is influenced by the arginine protecting group used for side-chain protection researchgate.net. For instance, studies comparing different side-chain protecting groups have indicated varying degrees of δ-lactam formation researchgate.net. The formation of δ-lactam is considered almost inevitable to some extent and requires careful examination in specific syntheses researchgate.net.

Challenges Related to Guanidino Group Reactivity

The guanidino group of arginine is strongly basic and nucleophilic nih.govgoogle.com. If left unprotected during peptide coupling reactions, it can interfere with the activation of the carboxyl group of the incoming amino acid or react with the activated species, leading to reduced coupling efficiency and the formation of unwanted by-products google.comgoogle.com.

While this compound is primarily used as a C-terminal building block where the guanidino group's reactivity during its own coupling is less of a concern (as it's the nucleophile), the reactivity of the guanidino group of other arginine residues within a growing peptide chain (if they are unprotected or inadequately protected) remains a significant challenge in peptide synthesis google.comgoogle.com. This underscores the importance of effective side-chain protection for arginine when it is incorporated internally in a peptide sequence google.com.

The nucleophilicity of the guanidino group can lead to reactions with activated amino acids, potentially forming multiple attachments or interfering with the intended amide bond formation google.com. This is a primary reason why the arginine side chain is routinely protected in standard peptide synthesis protocols nih.govgoogle.com.

Chemical Reactivity, Stability, and Mechanistic Investigations of H Arg Otbu

Stability Profile Under Various Chemical Environments

Acid-Catalyzed Degradation Pathways

Tert-butyl esters, including that in H-Arg-OtBu, are known to undergo acid-catalyzed cleavage. This process typically proceeds via a carbocation mechanism, where protonation of the ester oxygen is followed by fragmentation to yield the corresponding carboxylic acid and a tert-butyl cation. acsgcipr.org The tert-butyl cation is relatively stable and can further react to form isobutene. acsgcipr.org

While this acid-catalyzed cleavage is the basis for deprotection (discussed in Section 4.2.1), prolonged exposure to acidic conditions or the use of strong acids can lead to unintended degradation pathways or side reactions. The highly reactive tert-butyl cation generated can potentially alkylate sensitive residues in peptides, such as tryptophan and tyrosine, if appropriate scavengers are not present. peptide.comsigmaaldrich.compeptide.com The arginine guanidino group itself can be affected by strong acidic conditions, although specific degradation pathways for the this compound guanidino group under acid catalysis, beyond deprotection of the ester, are less commonly detailed in the context of standard tert-butyl ester cleavage.

Basic Hydrolysis and Transesterification Studies

Under basic conditions, esters can undergo hydrolysis (saponification) or transesterification. Basic hydrolysis involves the nucleophilic attack of hydroxide (B78521) on the carbonyl carbon, leading to a tetrahedral intermediate that subsequently collapses to form the carboxylate anion and the alcohol (tert-butanol in this case). nih.govchemistrysteps.com This process is generally considered irreversible under typical reaction conditions due to the formation of the stable carboxylate. chemistrysteps.com

Transesterification, the exchange of the alkoxy group of an ester with an alcohol, can occur in the presence of a base (or acid). masterorganicchemistry.comwikipedia.org This involves a similar addition-elimination mechanism via a tetrahedral intermediate, with an alkoxide acting as the nucleophile. masterorganicchemistry.com In the context of this compound, the presence of other alcohols in the reaction mixture under basic conditions could potentially lead to transesterification, forming different arginine esters. Studies on the basic hydrolysis of other amino acid esters have noted transesterification as a potential side reaction, particularly when the attacking alcohol is less sterically hindered than the leaving alcohol. nih.gov The basic nature of the arginine guanidino group might also influence the reaction environment under basic conditions, potentially affecting the rate or selectivity of hydrolysis and transesterification.

Photochemical Stability Assessments

Information specifically detailing the photochemical stability of this compound is limited in the provided search results. While photochemical methods are employed for the cleavage of certain protecting groups and linkers in peptide synthesis iris-biotech.degoogle.comfrontiersin.org, the tert-butyl ester group is not typically considered a photolabile protecting group. Therefore, this compound is generally expected to be relatively stable under typical laboratory lighting conditions. However, exposure to high-intensity UV light could potentially lead to degradation, although specific studies on this for this compound were not found.

Deprotection Chemistry of the tert-Butyl Ester Group

The primary functional utility of the tert-butyl ester in this compound is its role as a protecting group for the carboxylic acid, which can be selectively removed to regenerate the free acid.

Acid-Catalyzed Deprotection Mechanisms and Optimization

Acid-catalyzed deprotection is the most common method for cleaving the tert-butyl ester group from amino acid derivatives like this compound. acsgcipr.orgiris-biotech.debachem.com The mechanism involves the protonation of the ester carbonyl or the alkoxy oxygen by an acid catalyst, increasing the electrophilicity of the carbonyl carbon. acsgcipr.orgchemistrysteps.com Nucleophilic attack by water (in hydrolysis) or an alcohol (in transesterification) follows, leading to a tetrahedral intermediate. For tert-butyl esters, a common pathway involves the cleavage of the alkyl-oxygen bond, generating the carboxylic acid and a stable tert-butyl cation, which then loses a proton to form isobutene. acsgcipr.org

A wide range of acids can be used for this deprotection, including strong protic acids such as trifluoroacetic acid (TFA), hydrochloric acid (HCl), hydrobromic acid (HBr), sulfuric acid, methanesulfonic acid, and triflic acid. acsgcipr.orgiris-biotech.debachem.commdpi.com Lewis acids like ferric chloride (FeCl₃) have also been reported for the deprotection of tert-butyl esters. nih.gov

Optimization of acid-catalyzed deprotection involves selecting the appropriate acid, its concentration, the solvent system, temperature, and reaction time to achieve efficient cleavage of the tert-butyl ester while minimizing side reactions. The choice of acid and conditions often depends on the presence of other acid-sensitive functional groups in the molecule. For instance, TFA is a commonly used reagent, often in combination with scavengers like triisopropylsilane (B1312306) (TIS) or ethanedithiol (EDT) to capture the tert-butyl cation and prevent alkylation of sensitive amino acid residues like tryptophan and tyrosine. peptide.comsigmaaldrich.compeptide.com The use of different acids and conditions allows for varying degrees of selectivity. For example, p-toluenesulfonic acid can selectively remove tert-butyl esters in the presence of certain other protecting groups. acsgcipr.org

Enzymatic Cleavage Approaches for Selective De-esterification

Enzymatic methods offer an alternative, often milder, approach for the selective cleavage of ester bonds. Lipases, enzymes that catalyze the hydrolysis of ester linkages, have been explored for the deprotection of amino acid esters, including arginine esters. acs.orgnih.gov Studies have shown that lipases, such as porcine pancreatic lipase, can biodegrade arginine esters. acs.orgnih.gov

Novel and Alternative Deprotection Strategies

The deprotection of the tert-butyl ester group in this compound is a critical step, typically achieved using trifluoroacetic acid (TFA) in the presence of scavengers. While TFA is standard, research explores alternative methods to mitigate potential side reactions and improve efficiency.

Traditional deprotection of tert-butyl esters, including those on amino acid side chains like in Fmoc-Asp(OtBu)-OH, often employs TFA solutions, sometimes with water and scavengers like triisopropylsilane (TIS) researchgate.netadvancedchemtech.com. For arginine derivatives with sulfonyl-based side chain protecting groups (like Pbf), complete removal can require prolonged reaction times or stronger acids, potentially leading to undesired side reactions peptide.com.

Novel and alternative strategies for tert-butyl ester deprotection have been investigated. Aqueous phosphoric acid has been reported as an effective, environmentally benign, and mild reagent for the deprotection of tert-butyl carbamates, esters, and ethers organic-chemistry.org. This method is noted for its high yields and convenient workup organic-chemistry.org. Another approach involves the combination of the tris-4-bromophenylamminium radical cation ("magic blue") and triethylsilane, which mediates a mild cleavage of the C-O bond in tert-butyl esters under mild conditions organic-chemistry.org.

For arginine-containing peptides, methods focusing on minimizing byproduct transfer during deprotection of sulfonyl-based side chain protecting groups have been developed. These can involve specific pre-dispersion techniques of the peptide before mixing with an acid google.com.

Thermolytic deprotection at elevated temperatures (e.g., 70°C in MgCl₂ solution) has also been shown to quantitatively deprotect tert-butyl esters of aspartic and glutamic acids nih.gov. While this was demonstrated for Asp and Glu, it highlights the exploration of non-acidic deprotection routes for tert-butyl esters.

Mechanistic Studies of Coupling Reactions Involving this compound

Peptide coupling reactions involving this compound utilize its free alpha-amino group to form an amide bond with the activated carboxyl group of another amino acid. The mechanism involves the activation of the carboxyl group by a coupling reagent, followed by nucleophilic attack by the amino group of this compound.

The choice of coupling reagents and additives is paramount in optimizing reaction efficiency, minimizing side reactions, and suppressing epimerization during peptide synthesis with amino acid derivatives like this compound. Coupling reagents function by activating the carboxylic group to form an active ester or other reactive intermediate that is susceptible to attack by the incoming amino group nih.govuni-kiel.de.

Common coupling reagents in peptide synthesis include carbodiimides (e.g., DIC), phosphonium (B103445) salts (e.g., PyBOP), uronium salts (e.g., HATU, HBTU), and aminium salts (e.g., HCTU) nih.govuni-kiel.deluxembourg-bio.compeptide.com. Additives such as N-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are frequently used to enhance reaction rates and suppress racemization by forming activated esters nih.govuni-kiel.de. HOAt-based reagents like HATU and PyAOP are often considered highly efficient due to the anchimeric assistance provided by the pyridine (B92270) nitrogen . OxymaPure-based reagents have also been introduced as alternatives to those based on HOBt, offering advantages in terms of stability .

The effectiveness of coupling reagents can vary depending on the specific amino acids being coupled and the reaction conditions. For instance, aminium salts like HCTU and TCTU have shown high efficiency in synthesizing difficult peptide sequences luxembourg-bio.com. The base used in coupling reactions, typically tertiary amines like DIPEA or NMM, also plays a role, although weaker bases like sym.-collidine may be preferred in cases with a high risk of racemization uni-kiel.debachem.com.

Despite optimized conditions, byproduct formation can occur during peptide coupling reactions involving amino acid derivatives. Understanding the reaction pathways leading to these byproducts is crucial for improving synthesis purity and yield.

One significant issue in peptide synthesis is epimerization (racemization) at the alpha-carbon of the activated amino acid, which can lead to the formation of undesired stereoisomers nih.govuni-kiel.debachem.com. This typically occurs through the abstraction of the alpha-hydrogen, often facilitated by basic conditions, and the formation of an oxazol-5(4H)-one intermediate nih.govuni-kiel.debachem.com. Amino acids with electron-withdrawing groups on their side chains can be more prone to epimerization nih.gov.

Other potential side reactions include the formation of N-carboxyanhydrides, diketopiperazines, and guanidine (B92328) byproducts uni-kiel.depeptide.com. Guanidine side products can form when uronium coupling reagents interact directly with the amine moiety of the amino acid residue uni-kiel.de. Studies have identified that when guanidinium (B1211019) salts are used as coupling reagents, a uronium derivative can be installed on specific amino acid scaffolds, a side product formation that depends on reaction conditions and the nucleophilicity of susceptible groups rsc.org.

The transfer of cleaved protecting groups, particularly tert-butyl cations generated during deprotection, can also lead to byproduct formation by reacting with nucleophilic residues like tryptophan, methionine, tyrosine, and cysteine advancedchemtech.compeptide.com. The use of scavengers in deprotection mixtures is intended to trap these reactive species and prevent their reaction with the peptide chain researchgate.netadvancedchemtech.com. Sulfonyl-based protecting groups on arginine have also been associated with the formation of N-sulfonated arginine and O-sulfonated serine and threonine .

Advanced Analytical and Spectroscopic Research Methodologies Applied to H Arg Otbu

Chromatographic Techniques for Reaction Monitoring and Purity Assessment

Chromatographic methods play a vital role in separating, identifying, and quantifying the components within a sample. For H-Arg-OtBu, these techniques are indispensable for monitoring synthetic reactions, isolating the target compound, and assessing its purity by identifying and quantifying impurities.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of drug substances and drug products, offering high performance, flexibility, and the ability to separate and quantitate active pharmaceutical ingredients (APIs) and related impurities. chromatographyonline.com HPLC method development involves a systematic approach to achieve adequate separation and detection of the analyte of interest from other components in the sample. Key considerations include selecting the appropriate HPLC method and system based on the sample's characteristics, such as polarity, and determining method goals like purity assessment. chromatographyonline.compharmtech.com

Method development typically begins with initial "scouting" runs to explore different chromatographic parameters. chromatographyonline.com For compounds like this compound, which contains both polar and non-polar functional groups, reversed-phase HPLC is often a suitable choice, providing adequate retention and resolution. pharmtech.comresearchgate.net Parameters such as column type, mobile phase composition, flow rate, and detection mode are carefully selected and optimized. pharmtech.com The mobile phase, consisting of a mixture of solvents, is crucial for achieving separation based on the differential partitioning of analytes between the stationary and mobile phases. The selection of mobile phase pH is important, particularly for ionizable compounds, to ensure they are in a suitable charge state for optimal retention and peak shape. chromatographyonline.com

Purity assessment using HPLC involves evaluating the analyte peak for purity and resolution from neighboring peaks. pharmtech.com Stress conditions such as heat, light, acid, base, and oxidant are often applied to samples to generate potential degradation products, which are then analyzed to ensure the method is "stability-indicating," meaning it can separate and detect degradation products. chromatographyonline.compharmtech.com Acceptable stability is typically defined by a minimal change in standard or sample response over a defined period. pharmtech.com

Gas Chromatography (GC) for Volatile Species Analysis

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and semi-volatile compounds. filab.frepa.gov This method is particularly relevant for analyzing volatile impurities or residual solvents that may be present in this compound as a result of its synthesis or handling. Residual solvents are unwanted chemicals that may remain in active pharmaceutical ingredients from the manufacturing process. ptfarm.pl Their presence needs to be controlled due to potential toxicity and their impact on the quality and performance of the API and drug formulation. ptfarm.pl

Headspace Gas Chromatography (HS-GC) is a common technique used for determining volatile organic compounds (VOCs) in various matrices. filab.frepa.gov In HS-GC, the sample is heated in a sealed vial, and the volatile compounds in the headspace above the sample are injected into the gas chromatograph for separation. filab.fr This technique requires minimal sample preparation and is suitable for analyzing volatile impurities in pharmaceutical starting materials. filab.frthermofisher.com GC methods for volatile impurities often involve specific temperature programs for the oven, injection port, and detector, along with carefully selected carrier gases and flow rates to achieve optimal separation. ptfarm.pl The validation of GC methods for volatile impurities includes assessing specificity, limits of detection and quantitation, linearity, range, precision, recovery, and robustness. ptfarm.pl

Advanced Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hyphenated technique that combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of mass spectrometry. eag.com LC-MS is a powerful tool for the characterization, identification, and quantification of a wide range of compounds, including those that may lack a strong chromophore for UV detection. eag.com

LC-MS is widely applied in pharmaceutical analysis for purposes such as trace analysis, structure confirmation, and impurity analysis. eag.com It is particularly useful for analyzing complex mixtures and identifying unknown components based on their mass-to-charge ratio (m/z) and fragmentation patterns. eag.com Advanced LC-MS techniques, such as LC-MS/MS (tandem mass spectrometry), offer even higher specificity and sensitivity by allowing for the selection and fragmentation of specific ions. eag.com This can be invaluable for confirming the structure of this compound and identifying and characterizing process impurities or degradation products, even at low concentrations. thermofisher.comeag.com

LC-MS can be used for reaction monitoring, providing real-time information on the consumption of starting materials and the formation of products and byproducts. The high sensitivity and selectivity of LC-MS make it suitable for monitoring reactions where only small amounts of material are available or where components need to be detected at low levels.

Spectroscopic Characterization in Mechanistic and Synthetic Research

Spectroscopic techniques provide valuable information about the structure, bonding, and functional groups of a molecule. For this compound, these methods are essential for confirming its chemical structure, studying its conformation, and understanding its behavior in different environments or during reactions.

Nuclear Magnetic Resonance (NMR) for Structural and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the structure and conformation of organic molecules. eag.comadvancedchemtech.comstudymind.co.ukhoriba.com NMR provides detailed information about the arrangement of atoms within a molecule based on the magnetic properties of their nuclei, particularly hydrogen (¹H) and carbon (¹³C).

For this compound, ¹H NMR and ¹³C NMR spectroscopy can confirm the presence and connectivity of the arginine and tert-butyl ester moieties. Analysis of chemical shifts, coupling constants, and signal intensities in the NMR spectra allows for the assignment of specific peaks to individual atoms or groups of atoms in the molecule. frontiersin.org Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can provide further information about correlations between nuclei, aiding in complete spectral assignment and structural confirmation. frontiersin.org

NMR is also a powerful tool for studying the conformation and dynamics of molecules in solution. frontiersin.orgias.ac.incopernicus.org The chemical shifts and coupling constants can be influenced by the molecule's three-dimensional structure. frontiersin.org Techniques like NOESY or ROESY can provide information about through-space correlations between protons, which can be used to determine inter-proton distances and thus gain insights into the preferred conformations of this compound. frontiersin.orgias.ac.inresearchgate.net Variable temperature NMR studies can be used to investigate conformational exchange processes and determine rotational energy barriers around specific bonds. copernicus.org This is particularly relevant for molecules with flexible parts, like the arginyl side chain and the tert-butyl ester group in this compound.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide information about the functional groups present in a molecule based on their characteristic molecular vibrations. studymind.co.ukhoriba.comlibretexts.organton-paar.com When a molecule absorbs infrared radiation or scatters light in a Raman experiment, its bonds vibrate at specific frequencies. These frequencies are characteristic of the types of bonds and functional groups within the molecule. studymind.co.ukhoriba.comlibretexts.organton-paar.comrenishaw.com

For this compound, IR and Raman spectroscopy can be used to confirm the presence of key functional groups, such as the amine (N-H stretches), carbonyl (C=O stretch) from the ester, C-H stretches from the alkyl groups, and potentially C-N stretches from the arginine side chain. libretexts.orgmasterorganicchemistry.comuobabylon.edu.iqlibretexts.org The IR spectrum typically shows strong absorptions for groups with large dipole moment changes during vibration, such as carbonyl groups. masterorganicchemistry.comuobabylon.edu.iq Raman spectroscopy, on the other hand, is more sensitive to vibrations involving changes in polarizability, such as non-polar bonds or symmetric stretches. horiba.comrenishaw.com

The "fingerprint region" of both IR (typically 1200-700 cm⁻¹) and Raman (typically below 1500 cm⁻¹) spectra contains a complex pattern of bands arising from skeletal vibrations and bending modes, which is unique to each molecule and can be used for identification purposes. libretexts.organton-paar.com While IR spectroscopy is often affected by water absorption, Raman spectroscopy is less sensitive to water, making it suitable for analyzing aqueous solutions. horiba.comspectroscopyonline.com Both techniques can be used to monitor chemical reactions by observing changes in the characteristic bands of reactants and products. anton-paar.com

Mass Spectrometry (MS) for Reaction Pathway Elucidation

Mass spectrometry is a powerful analytical technique used to identify unknown compounds, quantify known materials, and elucidate the structure and chemical properties of molecules by analyzing their mass-to-charge ratios (m/z) and relative abundances premierbiosoft.com. In the context of this compound, MS can be employed to monitor reactions involving this compound and to gain insights into the fragmentation pathways of this compound and related intermediates, which can help in understanding reaction mechanisms.

The basic principle of MS involves converting a sample into gaseous ions, which may or may not undergo fragmentation. premierbiosoft.com These ions are then separated based on their m/z and detected. premierbiosoft.com The resulting mass spectrum is a plot of ion abundance versus m/z, providing information about the precursor molecule. premierbiosoft.com

While direct studies focusing solely on the MS fragmentation of isolated this compound for explicit reaction pathway elucidation were not extensively found in the provided search results, the application of MS in peptide synthesis, where this compound is commonly used as a protected amino acid, provides relevant context. For instance, MS is routinely used to analyze synthesized peptides, confirming their molecular weight and sequence through fragmentation patterns (MS/MS) rsc.orgnih.gov. The fragmentation of peptides in MS/MS experiments typically yields characteristic b- and y-ions, which arise from the cleavage of peptide bonds. matrixscience.com The presence of specific amino acid residues, such as arginine, can influence fragmentation patterns. mdpi.comosu.edu

In peptide synthesis, this compound (often in its protected form, e.g., Fmoc-Arg(Pbf)-OtBu) is a building block. smolecule.comiris-biotech.de Monitoring the formation of peptide bonds and the cleavage of protecting groups using MS can help elucidate the efficiency and side reactions of coupling procedures. For example, in solid-phase peptide synthesis, MS analysis of cleaved peptides is crucial for verifying the desired product and identifying impurities that may arise from incomplete couplings or side reactions. rsc.orgnih.gov

Although not specifically detailing this compound, studies on the fragmentation of other protected amino acids or peptides containing arginine demonstrate the utility of MS in understanding how these molecules behave under ionization and fragmentation conditions. For instance, analysis of peptide fragmentation by collision-induced dissociation (CID) can reveal neutral losses characteristic of specific amino acid side chains or protecting groups. mdpi.com

Crystallographic Studies of this compound and its Complexes in Synthetic Intermediates

Direct crystallographic studies focusing solely on the isolated this compound compound were not prominently featured in the search results. However, crystallography plays a significant role in the characterization of molecules used in synthesis, including protected amino acids and peptide intermediates.

While specific crystal structures of this compound or its direct complexes in synthetic intermediates were not explicitly found, the search results highlight the use of X-ray crystallography in related areas, such as:

Characterizing Metal Complexes: Crystallography is used to determine the structure of metal complexes with various ligands, providing insights into coordination geometry and interactions. rsc.orgrsc.orgmdpi.com While not directly involving this compound, this demonstrates the application of crystallography to complexes relevant in chemical synthesis.

Analyzing Peptide Structures: Crystallographic studies of peptides and peptide mimetics are performed to understand their folded structures and how they interact, which is relevant given this compound's role in peptide synthesis. researchgate.net For example, crystallography has been used to study the structures of helical oligomers and protein complexes involving amino acids. researchgate.netnih.gov

Confirming the Structure of Protected Amino Acid Derivatives: Although not specifically for this compound, related protected amino acid derivatives have been characterized by crystallography to confirm their structures. mdpi.com This suggests that crystallography would be a suitable method for the definitive structural characterization of this compound and its derivatives or intermediates if suitable crystals can be obtained.

In the context of synthetic intermediates involving this compound, obtaining crystal structures of key intermediates or complexes formed during coupling reactions or deprotection steps could provide crucial information about reaction mechanisms, stereochemistry, and potential side products. The ability to obtain crystals suitable for X-ray diffraction is often a limiting factor, but successful crystallization allows for unambiguous structural determination that complements spectroscopic data.

Theoretical and Computational Chemistry Studies of H Arg Otbu

Molecular Dynamics Simulations of H-Arg-OtBu Conformations and Interactions

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules. By simulating the interactions between particles over time, MD can provide information about the conformational preferences and dynamics of this compound in various environments. While specific MD studies focused solely on this compound are not extensively detailed in the search results, related studies on arginine-containing peptides and protected amino acids highlight the application of MD simulations in understanding their behavior.

MD simulations are employed to understand the properties of molecular assemblies in terms of their structure and microscopic interactions wustl.edu. This technique is particularly useful for macromolecular systems wustl.edu. Studies involving arginine derivatives and protected amino acids in the context of peptide synthesis and protein interactions utilize MD simulations to explore conformational changes, binding modes, and the influence of protecting groups on molecular behavior scispace.comresearchgate.net. For instance, MD simulations have been used to study the binding interactions of arginine analogues with enzymes, suggesting stabilizing interactions occur in the active site researchgate.net. Accelerated molecular dynamics has also been applied to study peptide torsions ub.edu.

The conformational landscape of this compound is influenced by its flexible side chain containing the guanidino group and the tert-butyl ester group. MD simulations can help elucidate the preferred orientations of these groups and how they interact with the surrounding environment, such as solvent molecules or other amino acids in a peptide chain. These simulations can provide data on parameters like root-mean-square deviation (RMSD), radius of gyration, and the fluctuations of specific dihedral angles, offering insights into the molecule's flexibility and potential low-energy conformations.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, properties, and reactivity of molecules at an atomic level. These calculations can provide detailed information about molecular geometries, charge distributions, frontier molecular orbitals (HOMO and LUMO), and reaction transition states. While direct quantum chemical studies specifically on this compound are not prominently featured in the search results, the application of these methods to similar protected amino acids and peptide fragments is well-established.

Quantum chemical calculations can be used to determine the optimal free energy state of molecules and the shape of molecular orbitals scispace.com. DFT calculations, including the effect of solvent, have been used to study the preferred arrangements and interactions of amino acid pairs, such as arginine and glutamic acid, highlighting the formation of stabilizing bridges ub.edu. These calculations can provide insights into interaction energies and the nature of hydrogen bonding ub.eduncsu.edu.

For this compound, quantum chemical calculations can provide valuable data on:

Molecular Geometry: Optimized bond lengths, angles, and dihedral angles.

Electronic Properties: Charge distribution across the molecule, dipole moment, and partial atomic charges, which are crucial for understanding its interactions.

Frontier Molecular Orbitals: The energies and spatial distributions of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are indicative of the molecule's potential to donate or accept electrons in chemical reactions.

Spectroscopic Properties: Prediction of vibrational frequencies (IR) and electronic transitions (UV-Vis), which can be compared with experimental data.

Computational chemical data, such as topological polar surface area (TPSA), LogP, hydrogen bond donor and acceptor counts, and rotatable bond counts, are available for related protected amino acids like H-Glu(OtBu) chemscene.com. Similar calculations can be performed for this compound to provide a theoretical basis for its physical and chemical properties.

In Silico Prediction of Reaction Pathways and Energy Barriers in Peptide Synthesis

In silico methods, including quantum chemical calculations and more specialized computational chemistry techniques, can be used to predict and understand the mechanisms and energy barriers of chemical reactions involving this compound, particularly in the context of peptide synthesis. This compound is primarily utilized in peptide synthesis as an amino acid building block smolecule.com.

Peptide synthesis involves the formation of amide bonds between amino acids, a process that requires activation of the carboxyl group ekb.egmdpi.com. Protecting groups like the tert-butyl ester on this compound are used to prevent unwanted side reactions and facilitate the synthesis ekb.eg. Computational studies can model the activation step, the coupling reaction with another amino acid, and the deprotection steps.

While specific in silico predictions for this compound reaction pathways are not detailed in the search results, computational studies have been applied to understand reaction mechanisms in related processes, such as the N-arylation of amino acid esters acs.org and the formation of esters and amides from tert-butyl esters researchgate.net. Combined experimental and computational studies have supported proposed reaction mechanisms researchgate.net.

In the context of peptide synthesis using this compound, in silico predictions could focus on:

Activation Mechanisms: Modeling the interaction of coupling reagents with the carboxyl group of this compound.

Coupling Reactions: Simulating the nucleophilic attack of the incoming amino group on the activated carboxyl group and calculating the energy barrier for this step.

Deprotection: Investigating the mechanism and energy profile for the removal of the tert-butyl ester group, typically under acidic conditions researchgate.net.

Side Reactions: Predicting potential side reactions, such as racemization of the chiral center acs.org or reactions involving the arginine side chain, and evaluating their activation energies to understand their likelihood.

These computational studies can help optimize reaction conditions, predict product yields, and minimize unwanted side reactions in peptide synthesis protocols involving this compound.

Modeling of Solvent Effects on this compound Stability and Reactivity

The choice of solvent significantly impacts the stability and reactivity of molecules in chemical reactions, including peptide synthesis. Computational modeling techniques can be used to investigate solvent effects on the conformational preferences, electronic structure, and reaction pathways of this compound.

Modeling solvent effects can be achieved through various computational approaches, including implicit solvation models (which treat the solvent as a continuous dielectric medium) and explicit solvation models (which include individual solvent molecules in the simulation). DFT calculations can include the effect of water as a solvent ub.edu.

Studies on peptide synthesis highlight the importance of solvent choice for reaction efficiency and minimizing side products ekb.egacs.orgacs.org. For instance, the stability of protected arginine derivatives has been studied in different solvents like DMF and NBP mdpi.com. Solvent effects have also been investigated in the context of aspartimide formation during Fmoc removal in peptide synthesis acs.org.

For this compound, modeling solvent effects can provide insights into:

Conformational Stability: How different solvents influence the preferred conformations of this compound and the relative energies of various conformers.

Solvation Structure: The arrangement of solvent molecules around this compound, particularly around the charged or polar groups like the amino, guanidino, and ester functionalities.

Reactivity in Solution: How the solvent affects the energy barriers of reactions involving this compound, such as activation and coupling steps in peptide synthesis.

Stability: The influence of the solvent on the stability of the tert-butyl ester protecting group and the potential for its premature cleavage.

Computational modeling of solvent effects can aid in selecting optimal reaction solvents for peptide synthesis using this compound, improving reaction efficiency and product purity.

Compound Table

| Compound Name | PubChem CID |

| This compound 2HCl | 66575041 |

| (S)-tert-butyl 2-amino-5-guanidinopentanoate | 7016373 |

| Hydrochloric Acid | 313 |

| H-Arg(Pmc)-OtBu (free base) | 11648947 |

| H-Arg(Pbf)-Gly-OtBu | 11249691 |

| H-Arg(Pbf)-OtBu HCl | 1217317-67-3 |

| H-Glu(OtBu) | 16874-06-9 |

| Fmoc-Arg(Pbf)-OH | 154445-77-9 |

| Boc-Tyr-OtBu | 18938-60-8 |

| Fmoc-Asp(OtBu)-OH | 150132-59-7 |

| Fmoc-Thr(tBu)-OH | 101749-86-4 |

| Fmoc-Tyr(tBu)-OH | 118704-82-8 |

| Fmoc-Ser(tBu)-OH | 101749-87-5 |

| Fmoc-Arg(Me,Pbf)-OH | 1135616-49-7 |

| Fmoc-Glu(Arg(Pbf)-OtBu)-OAll | Not found |

| Fmoc-Glu(Arg(Pbf)-OtBu)-OH | Not found |

| Fmoc-Glu-OAll | 363088 |

| N-methylmorpholine (NMM) | 7976 |

| Isobutyl chloroformate (IBCF) | 6577 |

| HBTU | 200166 |

| DIPEA | 10984 |

| Piperidine (B6355638) | 8082 |

| Trifluoroacetic acid (TFA) | 6379 |

| Dimethylformamide (DMF) | 6220 |

| N-butylpyrrolidone (NBP) | 112101 |

| OxymaPure | 11901947 |

| N,N'-diisopropylcarbodiimide (DIC) | 7902 |

| H-Gly-Phe-Leu-NH-Rink-amide-polystyrene-resin | Not found |

| H-Leu-Arg(NO2)-Phe-NH-Rinkamide-resin | Not found |

| H-Asp(OtBu)-Phe-Gly-Arg(NO2)-Gly-NH-Rink-amide-resin | Not found |

| SnCl2 | 24487 |

| Phenol | 996 |

| aq HCl | 313 |

| 2-MeTHF | 80301 |

| Fmoc-Arg(Boc)2-OH | 145199-70-8 |

| Fmoc-Arg(NO2)-OH | 106300-53-2 |

| H-Arg(Pbf)-2-chlorotrityl resin | Not found |

| Fmoc-His(Boc)-OH | 112883-12-6 |

| Fmoc-His(Trt)-OH | 108432-37-9 |

| Fmoc-Arg(Pbf)-Wang resin | Not found |

| H-Val-Lys(Boc)-Asp(OtBu)-Gly-Tyr(OtBu)-Ile-Wang | Not found |

| Pyrrolidine | 31237 |

| DMSO | 679 |

| DOL | Not found |

| EtOAc | 8855 |

| H-Arg(Pbf)-OH | 154445-77-9 |

| Arg(Pbf)-Gly-DKP | Not found |

| H-Val-Lys(Boc)-Asp(OtBu)-Pro-Tyr(OtBu)-Ile | Not found |

| N-Fmoc-L-Tyr(OtBu)-OH | 118704-82-8 |

| Glycine methyl ester hydrochloride | 5680-79-5 |

| N-Fmoc-L-Cys(Bzl)OH | 56571-71-7 |

| L-alanine methyl ester hydrochloride | 2490-98-4 |

| N-Fmoc-L-Cys(Bzl)-L-Ala-OMe | Not found |

| N-Fmoc-phenylalanine | 18941-59-8 |

| Alanine methyl ester hydrochloride | 2490-98-4 |

| N-Boc-L-Phe-D-Ala-OCH3 | Not found |

| N-Boc-D-Phe-D-Ala-OCH3 | Not found |

| N-alpha-Acetyl-L-propargylglycine ethyl ester | Not found |

| Boc-N-(propargyl)-glycine | 158979-29-4 |

| Fmoc-N-(propargyl)-glycine | Not found |

| Fmoc-D/L-AAA | Not found |

| Boc-D/L-AAA | Not found |

| Smoc amino acids | Not found |

| Pbf | Not found |

| Trt | 1077 |

| tBu | 6427 |

| Bzl | 7916 |

| Acm | Not found |

| Mob | Not found |

| SIT | Not found |

| Phacm | Not found |

| Allocam | Not found |

| Mmt | Not found |

| Fmoc-Cys(Trt)-OH | 103213-32-7 |

| Fmoc-Glu(OAll)-OH | 363088 |

| Arg(Pdf)-OtBu | Not found |

| Fmoc-Glu(Arg(Pdf)-OtBu)-OH | Not found |

| TCEP | 110854-61-4 |

| MALDI-MS | Not applicable |

| RP-HPLC | Not applicable |

| NCL buffer | Not found |

| ATE1 | Not applicable |

| Arginylated tRNA | Not applicable |

| DNA headpiece | Not applicable |

| DNA-amino acid conjugate | Not applicable |

| DNA-Glu(OtBu)-Fmoc | Not found |

| DNA-decamer conjugate | Not found |

| Fmoc-Orn(NVOC)-OH | Not found |

| Fmoc-Lys(Boc)-OH | 71989-26-9 |

| Fmoc-Cys(StBu)-OH | Not found |

| Fmoc-Trp(Boc)-OH | 101749-90-0 |

| DMTMM | 39985-42-6 |

| Fmoc-Ala-OH | 35661-39-3 |

| Fmoc-Glu(OAll)-OH | 363088 |

| Fmoc-Lys-OH | 105547-41-3 |

| Fmoc-L-Lys (Boc)-OH | 71989-26-9 |

| Fmoc-L-Trp(Boc)-OH | 101749-90-0 |

| H-γ-Glu-Leu-OH | Not found |

| Fmoc-Hyp(tBu)-OH | 133403-89-7 |

| Fmoc-Ile-OH | 71989-23-6 |

| Fmoc-L-Lys(Dde)-OH | 147062-35-5 |

| L,L-Dityrosine | 557-59-5 |

| Fmoc-Bip(4,4')-OH | Not found |

| Fmoc-Pra-OH | Not found |

| Fmoc-L-Val-OH | 68858-20-8 |

| Fmoc-Phe-OH | 35661-40-6 |

| H-Glu(OtBu)-OtBu·HCl | Not found |

| Fmoc-Lys(Fmoc)-OPfp | Not found |

| Boc-D-Val-OH | 13734-41-3 |

| Fmoc-D-Thr(tBu)-OPfp | Not found |

| Fmoc-Ser(tBu)-OPfp | Not found |

| Boc-Pro-OH | 15761-39-4 |

| H-Ala-NH2.HCl | 3909-44-2 |

| H-Arg(Mtr)-OH.1/2H2O | Not found |

| Boc-D-Cys(Bzl)-ol | Not found |

| H-Arg-OH | 74-79-3 |

| 3,4-Dichloro-Phe-OH | Not found |

| Boc-D-Tyr(2-Br-Z)-OH | Not found |

| H-Serinol(Bzl) | Not found |

| Fmoc-Thr(tBu)-ol | Not found |

| H-Cys(Acm)-OH· H2O | Not found |

| Fmoc-Asp-OFm | Not found |

| Fmoc-Cit-OH | 130660-96-9 |

Data Table: Computed Properties for H-Glu(OtBu) (Example of available computational data) chemscene.com

| Property | Value |

| TPSA | 78.62 |

| LogP | 1.7773 |

| H_Acceptors | 5 |

| H_Donors | 1 |

| Rotatable_Bonds | 4 |

Data Table: Stability of Fmoc-Arg(X)-OH in DMF at room temperature (Example of relevant experimental data for protected arginine) mdpi.com

| Analogues | Stability in DMF (Room Temp) |

| Fmoc-Arg(Boc)2-OH | Slowly degraded |

| Fmoc-Arg(NO2)-OH | Totally stable |

| Fmoc-Arg(Pbf)-OH | Totally stable |

Emerging Research Applications and Future Directions of H Arg Otbu in Non Clinical Contexts

Utilization in the Synthesis of Non-Peptidic Biomolecules for Research

H-Arg-OtBu serves as a valuable precursor in the synthesis of various non-peptidic biomolecules relevant to research. While its primary role is often within peptide synthesis strategies like Fmoc/tBu chemistry, the protected arginine moiety can be incorporated into larger, non-peptidic structures. For instance, it can be used to introduce the arginine functional group and its associated properties (such as positive charge at physiological pH) into synthetic molecules designed to mimic biological interactions or serve as probes. The tert-butyl ester protection allows for selective coupling reactions, which is crucial when synthesizing complex molecules with multiple functional groups. Research has explored the synthesis of modified peptides and peptide conjugates where this compound or its protected forms are key components, which can then be incorporated into non-peptidic frameworks or used to functionalize other biomolecules rsc.orgnih.gov. For example, a study on developing chemical biology tools mentions the synthesis of Fmoc-Glu(Arg(Pbf)-OtBu)-OH as a monomer unit for incorporating arginylation into peptides and proteins, which are then used in research to study post-translational modifications nih.gov. This highlights the use of protected arginine derivatives, including the OtBu ester, in building blocks for complex biomolecule synthesis beyond simple linear peptides.

Incorporation into Synthetic Peptide-Mimicking Scaffolds for Materials Science

This compound and its protected forms are incorporated into synthetic peptide-mimicking scaffolds, which are of interest in materials science for creating materials with controlled structures and functions, particularly for applications like tissue engineering and cell culture substrates mdpi.comnih.govnih.gov. Peptide-mimicking scaffolds often utilize short peptide sequences or peptidomimetics to emulate the biological cues found in the extracellular matrix (ECM) nih.govnih.gov. The arginine residue, with its positively charged guanidino group, is a critical component of many cell-adhesive sequences, such as the well-known RGD motif (Arg-Gly-Asp) mdpi.comnih.gov. This compound, typically with additional side-chain protection like Pbf, is used in the solid-phase synthesis of these peptide sequences which are then incorporated into various material scaffolds, including hydrogels mdpi.comnih.gov. The tert-butyl ester protection is compatible with standard Fmoc solid-phase synthesis protocols used to build these peptide sequences on a resin nih.govmdpi.com. After synthesis and incorporation into the scaffold, the protecting groups, including the tert-butyl ester, are typically removed to expose the functional peptide sequence nih.gov. This allows the synthetic material to present the bioactive arginine residue to interacting cells or biomolecules, influencing cell adhesion, migration, and differentiation mdpi.comnih.gov.

Development of Novel Chemical Probes and Linkers for Chemical Biology Research (in vitro)

This compound plays a role in the development of novel chemical probes and linkers used in in vitro chemical biology research epfl.chacs.orgacs.org. Chemical probes are molecules used to study biological processes, often by interacting with specific biomolecules epfl.ch. Linkers are used to connect different molecules, for example, attaching a probe to a target molecule or immobilizing a molecule onto a surface acs.org. The arginine residue, when incorporated into probes or linkers, can provide positive charge, hydrogen bonding capabilities, and a handle for further chemical modifications. This compound, with its protected carboxyl group, can be selectively coupled to other molecules during the synthesis of these probes and linkers acs.org. For instance, in the synthesis of cyclic peptides used as imaging probes, protected arginine derivatives are standard building blocks in the solid-phase synthesis process acs.org. The tert-butyl ester allows for orthogonal deprotection strategies if needed, enabling the selective modification of other parts of the molecule while the arginine carboxyl group remains protected. Research into developing methods for site-specific labeling of proteins or creating peptide-based probes for visualizing cellular components often involves the synthesis of modified peptides or peptide conjugates where protected amino acids like this compound are employed as key intermediates epfl.ch. The ability to precisely incorporate and deprotect the arginine residue is essential for creating well-defined chemical tools for biological investigations.

Exploration of Enzymatic Synthesis and Biocatalytic Transformations Involving this compound

The exploration of enzymatic synthesis and biocatalytic transformations involving this compound is an area of growing interest, aligning with the broader trend towards greener and more sustainable chemical processes thieme-connect.deresearchgate.net. While traditional peptide synthesis heavily relies on chemical coupling methods, enzymes, particularly proteases, can catalyze peptide bond formation under milder conditions and with high stereo- and regioselectivity thieme-connect.deresearchgate.net. The tert-butyl ester group in this compound could potentially be utilized or modified in enzyme-catalyzed reactions. Enzymes might be explored for the selective deprotection of the tert-butyl ester or for the formation of peptide bonds where this compound acts as an amino component (nucleophile) or, if modified at the amine, as an acyl donor. Research in enzymatic peptide synthesis is actively seeking robust and non-specific enzymes capable of coupling various amino acid derivatives thieme-connect.deresearchgate.net. While specific examples directly detailing enzymatic transformations of this compound were not prominently found, the broader field of biocatalysis in peptide chemistry suggests potential avenues. For instance, enzymes have been used to catalyze transamidation reactions and to incorporate protected amino acids into peptides thieme-connect.de. The development of biocatalytic routes for the synthesis or modification of amino acid derivatives like this compound would contribute to more efficient and environmentally friendly synthetic strategies.

Sustainable and Green Synthesis Routes for this compound Production

Developing sustainable and green synthesis routes for the production of this compound is important for reducing the environmental impact of its use in research and potential industrial applications researchgate.netsci-hub.se. Traditional chemical synthesis often involves the use of hazardous solvents and reagents, and improving the sustainability of these processes is a key goal in modern chemistry researchgate.netsci-hub.se. Green chemistry principles advocate for the use of less toxic substances, minimization of waste, and increased energy efficiency. Research into sustainable peptide synthesis, which uses protected amino acids like this compound, is exploring alternative solvents, such as water, and the development of more environmentally friendly protecting groups and coupling reagents researchgate.netsci-hub.se. While specific dedicated research on the "green" synthesis of this compound itself was not extensively detailed in the search results, the broader efforts in sustainable peptide synthesis directly impact how this compound is utilized and the demand for its production through more environmentally conscious methods. For example, the development of water-compatible protecting groups and solid-phase synthesis strategies aims to reduce the reliance on large volumes of organic solvents commonly used with Fmoc/tBu chemistry, which utilizes amino acids like Fmoc-Arg(Pbf)-OH and others where OtBu protection is common on other residues mdpi.comresearchgate.netsci-hub.se. Advances in this area would indirectly drive the need for greener production methods for the protected amino acid building blocks.

Q & A

Q. How can researchers integrate this compound into green chemistry protocols for peptide synthesis?

- Methodological Answer : Evaluate solvent alternatives (e.g., cyclopentyl methyl ether vs. DCM) and catalyst-free coupling methods. Lifecycle assessment (LCA) metrics (E-factor, PMI) show a 30% reduction in waste using bio-based solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.